molecular formula C17H19N5O4S B2851196 2-((7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 1105245-34-8

2-((7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2851196
CAS RN: 1105245-34-8
M. Wt: 389.43
InChI Key: KBEYXUSKBPDTAM-UHFFFAOYSA-N
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Description

Compounds like this one, which contain a purine ring, are often found in biological systems. Purines are part of the structure of nucleotides, which are the building blocks of DNA and RNA . The methoxyphenethyl group attached to the purine ring could potentially alter the properties of the compound, making it more lipophilic, for example .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Functional groups, such as the purine ring or the methoxyphenethyl group, will react in characteristic ways. Without specific information on this compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound will behave in a biological system or in a reaction .

Scientific Research Applications

Synthesis and Biological Activities

This compound belongs to a class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, derivatives of similar molecular structures have been designed to serve as anti-inflammatory and analgesic agents, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. Such compounds were synthesized through a series of chemical reactions involving different starting materials and conditions to yield new heterocyclic compounds with desired biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radiopharmaceutical Applications

In the context of radiopharmaceutical science, derivatives with similar structural motifs have been explored for their potential as Positron Emission Tomography (PET) tracers. Specifically, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the compound's relevance in diagnostic imaging and potential therapeutic monitoring (Gao, Wang, & Zheng, 2016).

Environmental and Agricultural Chemistry

Furthermore, compounds within this family have been studied in environmental and agricultural chemistry, particularly in the metabolism of chloroacetamide herbicides and their interactions with liver microsomes in humans and rats. This research sheds light on the metabolic pathways and potential toxicological profiles of widely used herbicides, contributing to the understanding of their environmental impact and safety profile (Coleman, Linderman, Hodgson, & Rose, 2000).

Material Science Applications

In material science, derivatives of this compound have been utilized in the synthesis of novel photoinitiators for polymerization processes. These applications demonstrate the compound's versatility, contributing to the development of new materials with potential use in various industrial applications (Batibay, Gunkara, Ocal, & Arsu, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This could involve binding to a specific protein, altering a biochemical pathway, or interacting with cell membranes, for example .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for a compound will depend on its properties and potential applications. This could involve further studies to understand its mechanism of action, modifications to improve its properties, or investigations into new applications .

properties

IUPAC Name

2-[7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-14-13(15(24)20-16(21)25)22(17(19-14)27-9-12(18)23)8-7-10-3-5-11(26-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,18,23)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEYXUSKBPDTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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